molecular formula C11H21ClN2O B1522542 (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride CAS No. 1269397-20-7

(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride

Cat. No. B1522542
CAS RN: 1269397-20-7
M. Wt: 232.75 g/mol
InChI Key: UHTXEESHHJEBBL-UHFFFAOYSA-N
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Description

“(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” is a chemical compound with the CAS Number: 565453-24-9 and a molecular weight of 246.78 . It is also known by the IUPAC name 1-(cyclohexylcarbonyl)-4-piperidinamine hydrochloride . The compound is typically in the form of a white to yellow solid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” include a molecular weight of 232.75 . It is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Drug Design and Development

(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride: is a piperidine derivative, a class of compounds that are pivotal in medicinal chemistry. Piperidine structures are found in numerous pharmaceuticals due to their versatility and biological activity. This compound can serve as a building block in the synthesis of various drugs, particularly those targeting the central nervous system, as piperidine rings are often present in molecules with psychoactive properties .

Synthesis of Heterocyclic Compounds

The piperidine moiety within this compound is a common scaffold in heterocyclic chemistry. Researchers can utilize it to synthesize complex heterocyclic structures that are prevalent in natural products and pharmaceuticals. These structures can exhibit a wide range of biological activities, making them valuable for the development of new therapeutic agents .

Biological Studies

As a compound with an amine group, (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride can be used in biological studies to probe protein interactions. The amine group can be tagged or modified, allowing it to bind to specific proteins or enzymes, which can be useful in understanding biological pathways and identifying potential drug targets .

Material Science

In material science, this compound’s robust chemical structure can be employed in the creation of novel materials with specific properties. For example, it could be used to synthesize polymers with enhanced durability or flexibility, contributing to the development of new materials for industrial applications .

Analytical Chemistry

In analytical chemistry, derivatives of piperidine like (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride can be used as standards or reagents. Their well-defined structure and properties make them suitable for use in calibrating instruments or as part of chemical assays to detect or quantify other substances .

Chemical Education

This compound can also serve an educational purpose. Due to its representative structure as a piperidine derivative, it can be used in academic settings to teach students about the synthesis and properties of nitrogen-containing heterocycles, which are fundamental concepts in organic chemistry .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTXEESHHJEBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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